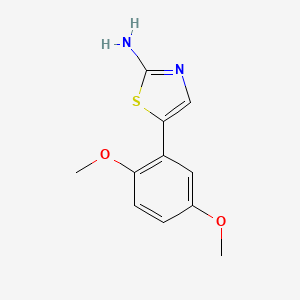

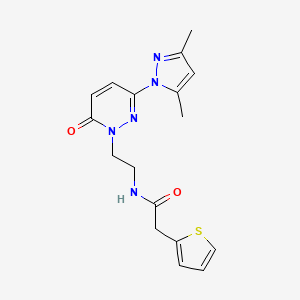

![molecular formula C21H21NO4S2 B2709314 4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine CAS No. 478245-49-7](/img/structure/B2709314.png)

4,6-Dimethyl-2,3-bis[(4-methylphenyl)sulfonyl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Materials

- Fluorinated Polyamides with Pyridine and Sulfone Moieties : Research by Liu et al. (2013) discusses the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers are amorphous, soluble in organic solvents, and have high glass transition temperatures and thermal stability. They also exhibit low dielectric constants and moisture absorption, making them suitable for various applications (Liu et al., 2013).

Liquid-Crystalline Complexes

- Emissive Metallomesogens Based on 2-Phenylpyridine Complexes : Santoro et al. (2011) have prepared Ir(III) complexes using anisotropic 2,5-di(4-alkoxyphenyl)pyridine ligands, leading to emissive, liquid-crystalline complexes. This study opens up possibilities for the application of such complexes in the field of material science and optoelectronics (Santoro et al., 2011).

Ionic Liquids

- Properties of Bis(Pyridinium Salt)s as Ionic Liquids : Jo et al. (2013) investigated bis(pyridinium salt)s with various organic counterions. They demonstrated unique properties like low melting points and emission of blue light in both solution and solid states. These salts have potential use as acid sensors, indicating applications in chemical sensing technologies (Jo et al., 2013).

Polyimides with Pyridine Moieties

- New Polyamides with Pyridyl Moiety : Faghihi et al. (2008) synthesized new polyamides containing a pyridyl moiety in the main chain. These polymers are soluble in polar solvents and display high thermal stability, indicating their potential for high-performance material applications (Faghihi & Mozaffari, 2008).

Luminescent Iridium(III) Complexes

- Cationic Bis-Cyclometallated Iridium(III) Complexes : Ertl et al. (2015) reported on cationic bis-cyclometallated iridium(III) complexes with sulfone-substituted ligands. These complexes exhibit green or blue emissions and have high photoluminescence quantum yields, suggesting their use in light-emitting devices (Ertl et al., 2015).

Anion-Directed Self-Assembly

- Bis(Sulfonamide) Receptors : Tresca et al. (2016) explored bis(sulfonamide) receptors based on the 2,6-bis(2-anilinoethynyl)pyridine scaffold. They exhibit persistent dimers with water and halides, indicating potential applications in molecular recognition and self-assembly (Tresca et al., 2016).

Fluorescent Polyimides

- Fluorescent Polyimides Containing Pyridine Moieties : Huang et al. (2012) synthesized novel fluorescent polyimides containing ortho-linked units and pyridine moieties. These polymers exhibited high solubility, thermal stability, and strong fluorescence intensity, suggesting their application in optoelectronics (Huang et al., 2012).

Eigenschaften

IUPAC Name |

4,6-dimethyl-2,3-bis-(4-methylphenyl)sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-14-5-9-18(10-6-14)27(23,24)20-16(3)13-17(4)22-21(20)28(25,26)19-11-7-15(2)8-12-19/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCOHORJJZZIQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2709232.png)

![N-(2-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2709233.png)

![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)

![N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709236.png)

![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)

![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)